4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-10-9-11(6-7-12(10)18-2)19(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAKDGRXIYXBNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24786997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Vorbereitungsmethoden
Standard Laboratory-Scale Synthesis
Reagents :
-
4-Methoxy-3-methylbenzenesulfonyl chloride
-
2-Aminopyridine
-
Base (triethylamine, sodium hydroxide, or pyridine)
-
Solvent (dichloromethane, tetrahydrofuran, or ethyl acetate)
Procedure :
-
Dissolve 2-aminopyridine (1.0 equiv) in anhydrous dichloromethane.
-
Add triethylamine (1.2 equiv) as a base to scavenge HCl.
-
Slowly add 4-methoxy-3-methylbenzenesulfonyl chloride (1.0 equiv) dropwise at 0–5°C.
-
Warm the mixture to room temperature and stir for 4–8 hours.
-
Quench with ice water, extract with ethyl acetate, and dry over sodium sulfate.
-
Purify the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).
Industrial-Scale Production
Reactor Type : Continuous flow reactor.
Conditions :
-
Temperature: 60–90°C
-
Pressure: 1–2 bar
-
Residence time: 30–60 minutes
Advantages : -
95% conversion efficiency
-
Reduced solvent waste
Optimization of Reaction Parameters
Effect of Base and Solvent
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Triethylamine | Dichloromethane | 25 | 82 | |
| NaOH | Water/THF | 80 | 78 | |
| Pyridine | Ethyl acetate | 40 | 85 |
Key Findings :
Temperature and Time
| Temperature (°C) | Time (hours) | Purity (%) |
|---|---|---|
| 25 | 8 | 95 |
| 40 | 6 | 98 |
| 60 | 4 | 92 |
Prolonged heating above 60°C risks sulfonyl chloride decomposition.
Purification and Characterization
Column Chromatography
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 8.35 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (s, 1H, Ar-H), 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 3.92 (s, 3H, OCH3), 2.45 (s, 3H, CH3).
Side Reactions and Mitigation
Common Byproducts
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential drug candidate for various therapeutic areas.
Industry: In the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on molecular formula C₁₃H₁₄N₂O₃S.
Key Comparative Insights
Substituent Effects on Electronic Properties The methoxy group in the target compound enhances electron density on the benzene ring compared to methyl (e.g., N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide ). This difference may influence binding interactions in biological targets, such as enzymes requiring electron-rich aromatic systems.
Steric and Conformational Differences
- The pyridin-2-yl group in the target compound allows for planar alignment with the benzene ring, whereas bulkier substituents (e.g., pyrazolo-pyrimidine-chromen in ) introduce steric hindrance, possibly reducing solubility.
- In N-(4-chloropyridin-2-yl)-N-methoxy-methyl-4-methylbenzenesulfonamide , the dihedral angle (40.7°) between the benzene and pyridine rings suggests significant torsional strain, which may affect molecular packing and crystal stability.
Biological Relevance Fluorinated derivatives (e.g., ) often exhibit enhanced bioavailability and target selectivity due to fluorine’s electronegativity and small atomic radius.
Synthetic Feasibility
- The synthesis of the target compound likely parallels methods used for N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide , where pyridine amines react with sulfonyl chlorides in anhydrous pyridine. Yields may vary based on substituent reactivity.
Biologische Aktivität
4-Methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide is a sulfonamide derivative with a complex structure that has garnered attention for its potential biological activities. This compound is primarily investigated for its roles in medicinal chemistry, particularly in drug discovery, enzyme inhibition, and antimicrobial activity. The following sections will detail its synthesis, biological mechanisms, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2-aminopyridine under basic conditions, often utilizing triethylamine or sodium hydroxide as a base. The product is purified through recrystallization or column chromatography.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound modulates these targets' activities, leading to various biological effects. Notably, it has been shown to inhibit perforin-mediated lysis, which is significant in the context of autoimmune diseases and other conditions characterized by immune dysfunction .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that arylsulfonamides can effectively inhibit both Gram-positive and Gram-negative bacteria. The introduction of hydrophobic groups into the structure enhances antibacterial activity against strains like E. coli and S. aureus .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | E. coli | Moderate |
| This compound | S. aureus | Moderate |
| This compound | C. albicans | Low |
Inhibition of Perforin
The compound has been explored as a potential immunosuppressive agent due to its ability to inhibit perforin-mediated cytotoxicity. This action is particularly relevant for treating conditions such as cerebral malaria and graft-versus-host disease . The structure-activity relationship (SAR) studies indicate that modifications at the sulfonamide linker can enhance inhibitory potency while minimizing toxicity towards immune cells .
Case Studies
- Perforin Inhibition : A study focused on designing arylsulfonamide-based inhibitors showed that modifications in the linker position and substitution on the pyridine ring could significantly alter the activity against perforin. These findings suggest that this compound could be optimized for better efficacy in clinical applications .
- Antimicrobial Screening : Another research effort evaluated a series of benzenesulfonamides for their antimicrobial properties against various pathogens. The results indicated that compounds with similar structures to this compound exhibited varying degrees of activity against E. coli, S. aureus, and C. albicans, highlighting the potential for further development in this area .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 4-methoxy-3-methyl-N-pyridin-2-ylbenzenesulfonamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves sulfonylation of a substituted benzene ring followed by coupling with a pyridine derivative. Key steps include:
- Sulfonylation : Use of chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.
- Coupling : Employing Buchwald-Hartwig amination or nucleophilic aromatic substitution for pyridine attachment.
- Optimization : Adjust reaction temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and catalyst systems (e.g., Pd(OAc)₂/Xantphos for coupling) to enhance regioselectivity .
- Data Consideration : Monitor intermediates via HPLC or LC-MS to track byproduct formation. Yield improvements (>70%) are achievable by iterative solvent screening .
Q. How can the crystalline structure of this compound be resolved, and what analytical techniques validate its purity?
- Methodological Answer :
- X-ray Diffraction (XRD) : Single-crystal XRD (e.g., Enraf–Nonius CAD-4 diffractometer) resolves hydrogen bonding patterns and dihedral angles (e.g., 40.7° between aromatic rings) .
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S content within ±0.4% of theoretical values) .
- Data Contradiction : Discrepancies in melting points or NMR shifts may indicate polymorphic forms; DSC/TGA can confirm thermal stability .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, particularly its interaction with enzyme targets like COX-2 or p38 MAPK?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2’s hydrophobic pocket. Focus on sulfonamide-pyridine interactions with Arg120 and Tyr355 residues .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-enzyme complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .
- Data Contradiction : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states or solvent-accessible surface area (SASA) in simulations .
Q. What strategies resolve contradictions in solubility and bioavailability data during pharmacological testing?
- Methodological Answer :
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as sodium salts (e.g., sodium benzenesulfonamide derivatives improve aqueous solubility by >50%) .
- Bioavailability : Use Caco-2 cell assays to measure permeability. If logP >3.5 indicates excessive lipophilicity, introduce polar groups (e.g., hydroxyl or methoxy) without disrupting target binding .
- Data Contradiction : Discrepant logD values (e.g., experimental vs. predicted) require revisiting shake-flask pH-partitioning methods .
Q. How do substituent modifications (e.g., methoxy vs. methyl groups) impact the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Gaussian09 or ORCA software computes frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Methoxy groups increase electron density on the benzene ring, altering nucleophilic attack sites .
- Experimental Validation : Compare reaction rates in SNAr reactions (e.g., with piperidine) using UV-Vis kinetics. Methoxy-substituted derivatives show 2x faster kinetics than methyl analogs .
Methodological Challenges and Solutions
Q. How to address low reproducibility in biological assays, such as inconsistent enzyme inhibition results?
- Troubleshooting :
- Standardize Assay Conditions : Pre-incubate enzymes (e.g., COX-2) at 37°C for 30 minutes to ensure activity. Use internal controls (e.g., celecoxib) to validate each assay plate .
- Data Normalization : Apply Z-factor analysis to distinguish true inhibitors from false positives. A Z-factor >0.5 indicates robust assay conditions .
Q. What advanced spectroscopic techniques elucidate degradation pathways under physiological conditions?
- Methodological Answer :
- LC-QTOF-MS : Identifies degradation products (e.g., hydrolyzed sulfonamide or demethylated metabolites) in simulated gastric fluid (pH 1.2) or plasma .
- NMR Stability Studies : ¹H-NMR in D₂O tracks proton exchange rates, revealing hydrolysis-prone sites (e.g., sulfonamide NH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
